3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone;oxalic acid
Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone;oxalic acid is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone typically involves multiple steps. One efficient route involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and isoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve various nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of iminium salts, while reduction can yield different reduced derivatives.
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of isoquinoline derivatives.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in neurological processes . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with dopamine and serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone: Shares the core structure and exhibits similar biological activities.
N-alkylated 3,4-dihydroisoquinolinones: These derivatives have substituents at the 3-position and show improved biostability.
Uniqueness
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone is unique due to the presence of the 2-fluorophenylmethyl group attached to the piperidine ring. This modification can influence the compound’s pharmacological properties and make it a valuable candidate for further research and development.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O.C2H2O4/c23-21-8-4-3-7-20(21)15-24-12-9-18(10-13-24)22(26)25-14-11-17-5-1-2-6-19(17)16-25;3-1(4)2(5)6/h1-8,18H,9-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOCEYOUBHPSAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)CC4=CC=CC=C4F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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